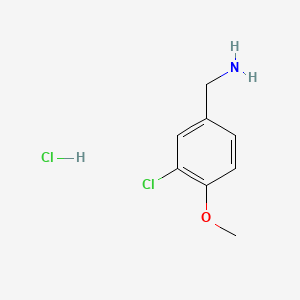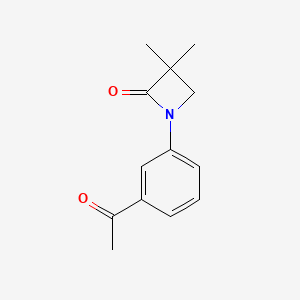
3-(ヒドロキシメチル)キノリン-2(1H)-オン
概要
説明
3-(Hydroxymethyl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with a hydroxymethyl group at the third position and a keto group at the second position
科学的研究の応用
3-(Hydroxymethyl)quinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用機序
Target of Action
The compound is known to undergoC3-functionalization , which suggests that it may interact with biological targets that have a role in this process.
Mode of Action
The compound undergoes electrocatalytic C–H activation , leading to the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones via a radical pathway . This process involves the use of unprotected quinoxalin-2(1H)-ones and aliphatic aldehydes as substrates . The electrolysis strategy avoids the use of stoichiometric oxidants and heavy metal catalysts .
Biochemical Pathways
The compound’s involvement inC3-functionalization suggests that it may affect pathways related to this process. The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has attracted considerable attention due to their diverse biological activities and chemical properties .
Pharmacokinetics
The compound’s synthesis via an electrocatalytic method suggests that it may have unique pharmacokinetic properties.
Result of Action
The compound’s involvement inC3-functionalization suggests that it may have significant effects at the molecular and cellular levels.
Action Environment
The compound’s synthesis via an electrocatalytic method suggests that it may be influenced by factors such as the presence of certain substrates and the avoidance of stoichiometric oxidants and heavy metal catalysts .
生化学分析
Biochemical Properties
3-(Hydroxymethyl)quinolin-2(1H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . Additionally, 3-(Hydroxymethyl)quinolin-2(1H)-one can bind to specific proteins, altering their conformation and activity, which may contribute to its anticancer properties . The nature of these interactions is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 3-(Hydroxymethyl)quinolin-2(1H)-one can induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting survival signaling pathways such as PI3K/Akt . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
At the molecular level, 3-(Hydroxymethyl)quinolin-2(1H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-(Hydroxymethyl)quinolin-2(1H)-one can modulate gene expression by interacting with transcription factors or epigenetic regulators . These interactions can lead to changes in the expression of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and metabolism.
Temporal Effects in Laboratory Settings
The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation and reduced efficacy . In in vitro and in vivo studies, long-term exposure to 3-(Hydroxymethyl)quinolin-2(1H)-one has been associated with sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(Hydroxymethyl)quinolin-2(1H)-one vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, 3-(Hydroxymethyl)quinolin-2(1H)-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)quinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one derivatives. One common method is the direct C3-functionalization of quinolin-2(1H)-ones via C–H bond activation. This process can be achieved through various catalytic and non-catalytic methods, including transition metal-free protocols .
Industrial Production Methods
Industrial production methods for 3-(Hydroxymethyl)quinolin-2(1H)-one often involve scalable and environmentally benign synthetic routes. Electrochemical decarboxylative coupling reactions and other metal-free methodologies are preferred due to their sustainability and efficiency .
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)quinolin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)quinolin-2(1H)-one
Reduction: 3-(Hydroxymethyl)quinolin-2(1H)-ol
Substitution: Various substituted quinolin-2(1H)-one derivatives
類似化合物との比較
Similar Compounds
- 3-(Hydroxymethyl)quinoxalin-2(1H)-one
- 3-(Hydroxymethyl)isoquinolin-2(1H)-one
- 3-(Hydroxymethyl)benzoxazin-2(1H)-one
Uniqueness
3-(Hydroxymethyl)quinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
3-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYMYGHHCHEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377509 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90097-45-3 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)

![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)





![Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate](/img/structure/B1303851.png)
![3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid](/img/structure/B1303857.png)
